2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is notable for its unique trifluoromethoxyphenyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aryl aldehydes, 2-hydroxynaphthalene-1,4-dione, and malononitrile under neutral and mild conditions . This reaction can be catalyzed by various catalysts, such as imidazole in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of polymeric catalysts in one-pot multicomponent reactions has been explored for similar compounds, offering a potentially scalable and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted chromenes, quinones, and hydroxylated derivatives.
Scientific Research Applications
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits potential antibacterial activity against Escherichia coli.
Medicine: Investigated for its potential use in treating rheumatoid arthritis, psoriasis, and cancer.
Industry: Utilized in the production of optical brighteners, laser dyes, and fluorescence markers.
Mechanism of Action
The mechanism of action of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves its interaction with various molecular targets. The compound’s trifluoromethoxyphenyl group enhances its ability to interact with biological membranes and enzymes, leading to its biological effects. The exact molecular pathways are still under investigation, but it is believed to inhibit specific enzymes involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: Lacks the trifluoromethoxyphenyl group, resulting in different biological activities.
2-amino-4H-pyran-3-carbonitrile: Similar core structure but different substituents, leading to varied pharmacological properties.
Uniqueness
The presence of the trifluoromethoxyphenyl group in 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H11F3N2O4 |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H11F3N2O4/c22-21(23,24)30-11-7-5-10(6-8-11)15-14(9-25)20(26)29-19-16(15)17(27)12-3-1-2-4-13(12)18(19)28/h1-8,15H,26H2 |
InChI Key |
VYPAKIXFBYMTMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=C(C=C4)OC(F)(F)F)C#N)N |
Origin of Product |
United States |
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